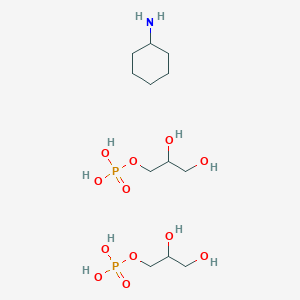
L-alpha-Glycérophosphate, sel d'dicyclohexylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-alpha-Glycerolphosphate, a form of glycerophosphate, is involved in various biological and chemical processes. This compound, combined with dicyclohexylammonium, forms a salt that is used in different synthetic and analytical chemistry contexts.
Synthesis Analysis:
The synthesis of L-alpha-Glycerolphosphate, dicyclohexylammonium salt, involves the acylation of glycerol-phosphate by fatty acid anhydride in the presence of the appropriate tetracthylammonium salt. This method ensures the formation of phosphatidic acid as the sole reaction product under specific experimental conditions (Lapidot, Barzilay, & Hajdu, 1969). Additionally, specific synthesis routes focus on the formation of cyclohexylammonium salts from different precursors for related glycerol-phosphate derivatives (Grzeszczyk & Zamojski, 1996).
Molecular Structure Analysis:
Research on the molecular structure primarily involves X-ray crystallography and NMR spectroscopy to define the spatial arrangement and electronic environment of atoms within the molecule. Detailed structural analysis is crucial for understanding the compound's chemical behavior and interaction with biological systems. Specific studies on the crystal structures of related compounds provide insights into the hydrogen-bonded network crucial for gelation and other properties (Sahoo et al., 2012).
Chemical Reactions and Properties:
The chemical reactions involving L-alpha-Glycerolphosphate, dicyclohexylammonium salt, include acylation, phosphorylation, and interactions with various organic and inorganic reagents. These reactions are fundamental in synthesizing phospholipids and other glycerol-based derivatives (Baer & Buchnea, 1959).
Physical Properties Analysis:
Physical properties such as melting point, solubility, phase behavior, and thermal stability are essential for understanding how this compound behaves under different conditions. Studies on similar glycosyl diacylglycerols provide insights into phase behavior and molecular packing, which are relevant for the application of L-alpha-Glycerolphosphate derivatives in various fields (Mannock, Harper, Gruner, & McElhaney, 2001).
Chemical Properties Analysis:
The chemical properties include reactivity with different chemical groups, stability under various conditions, and interaction with biological molecules. Understanding these properties is crucial for utilizing L-alpha-Glycerolphosphate, dicyclohexylammonium salt, in chemical synthesis and biological applications. The synthesis and characteristics of related phosphates provide insights into the compound's behavior and potential applications (Grzeszczyk & Zamojski, 1996; Grzeszczyk, Holst, & Zamojski, 1996).
Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Il sert d'outil biochimique pour étudier les interactions et la dynamique des protéines au sein des cellules .
Études sur la glycolyse
En tant qu'intermédiaire dans la glycolyse, le L-alpha-Glycérophosphate joue un rôle essentiel dans la voie métabolique qui convertit le glucose en pyruvate, libérant de l'énergie et produisant de l'ATP. Les chercheurs utilisent ce composé pour étudier le processus glycolytique et sa régulation.
Métabolisme des lipides
Dans le métabolisme des lipides, ce sel fonctionne comme un précurseur dans la synthèse des phospholipides et des triglycérides. Il est essentiel pour l'étude des voies de biosynthèse des lipides et des troubles associés.
Signalisation cellulaire
Le L-alpha-Glycérophosphate est impliqué dans les voies de signalisation cellulaire, en particulier comme substrat pour la phospholipase D, qui génère l'acide phosphatidique, un lipide de signalisation clé. Cette application est cruciale pour comprendre les mécanismes de transduction du signal.
Biologie osseuse et ostéogenèse
Ce composé est important en biologie osseuse, où il est utilisé pour étudier la différenciation et la minéralisation des ostéoblastes. C'est un élément vital dans la recherche sur la formation osseuse et le traitement des maladies osseuses.
Neurobiologie
En neurobiologie, le L-alpha-Glycérophosphate est utilisé pour explorer le métabolisme neuronal et le rôle des glycérophospholipides dans le cerveau. Cette recherche peut conduire à une meilleure compréhension des maladies neurodégénératives.
Tests pharmaceutiques
La forme de sel du L-alpha-Glycérophosphate est souvent utilisée dans les tests pharmaceutiques comme un étalon de référence pour garantir l'exactitude et la cohérence des résultats des tests, ce qui est essentiel pour le développement et le contrôle qualité des médicaments .
Recherche sur le métabolisme énergétique
Enfin, il est utilisé dans l'étude du métabolisme énergétique, en particulier dans le contexte de la fonction mitochondriale et de la dysfonction. Cette recherche est fondamentale pour comprendre les maladies métaboliques et développer des stratégies thérapeutiques.
Mécanisme D'action
Target of Action
L-alpha-Glycerolphosphate, dicyclohexylammonium salt, also known as sn-Glycerol 3-Phosphate Bis(cyclohexylammonium) Salt, is primarily used as a standard for measuring the level of glycerol-3-phosphate . Glycerol 3-phosphate (G3P) is an important intermediate of carbohydrate and lipid metabolism .
Mode of Action
The compound interacts with its targets by participating in the hydrolysis of phosphatidic acid . This process results in the production of glycerol-3-phosphate , which is a key component in both carbohydrate and lipid metabolic pathways .
Biochemical Pathways
The compound plays a significant role in the glycerol-3-phosphate pathway, which is a part of both carbohydrate and lipid metabolism . The production of glycerol-3-phosphate is a crucial step in these metabolic pathways .
Pharmacokinetics
As a standard used in biochemical assays, it is likely that its bioavailability is influenced by factors such as its chemical properties, including its structure, melting point, boiling point, and density .
Result of Action
The primary result of the compound’s action is the production of glycerol-3-phosphate . This molecule is a critical intermediate in carbohydrate and lipid metabolic pathways , contributing to various cellular processes.
Action Environment
The action, efficacy, and stability of L-alpha-Glycerolphosphate, dicyclohexylammonium salt can be influenced by various environmental factors. These may include the conditions under which the compound is stored and transported . .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of L-alpha-Glycerolphosphate, dicyclohexylammonium salt can be achieved by the reaction of L-alpha-Glycerolphosphate with dicyclohexylamine in the presence of an acid catalyst.", "Starting Materials": [ "L-alpha-Glycerolphosphate", "Dicyclohexylamine", "Acid Catalyst" ], "Reaction": [ "Add L-alpha-Glycerolphosphate to a reaction vessel", "Add dicyclohexylamine to the reaction vessel", "Add acid catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Allow the reaction mixture to cool to room temperature", "Filter the resulting solid and wash with a suitable solvent", "Dry the product under vacuum to obtain L-alpha-Glycerolphosphate, dicyclohexylammonium salt" ] } | |
Numéro CAS |
29849-82-9 |
Formule moléculaire |
C12H31NO12P2 |
Poids moléculaire |
443.32 g/mol |
Nom IUPAC |
cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.2C3H9O6P/c7-6-4-2-1-3-5-6;2*4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;2*3-5H,1-2H2,(H2,6,7,8) |
Clé InChI |
FWIDSLORBURWJY-CFMHHUGTSA-N |
SMILES isomérique |
C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O |
SMILES |
C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O |
SMILES canonique |
C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O |
Apparence |
Assay:≥95%A crystalline solid |
Autres numéros CAS |
29849-82-9 |
Synonymes |
(R)-1,2,3-Propanetriol 1-(Dihydrogen phosphate) compd. with cyclohexanamine; D-Glycerol 1-(Dihydrogen phosphate) compd. with cyclohexylamine; sn-Glycerol-3-phosphate Dicyclohexylammonium Salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




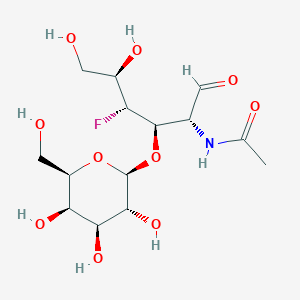


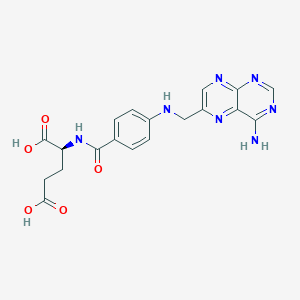
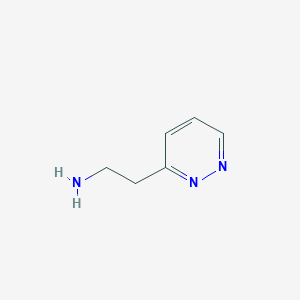
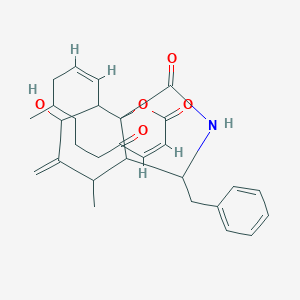
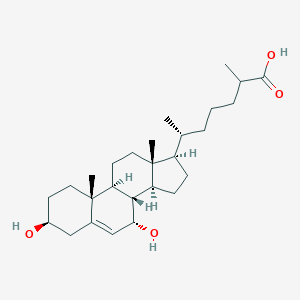
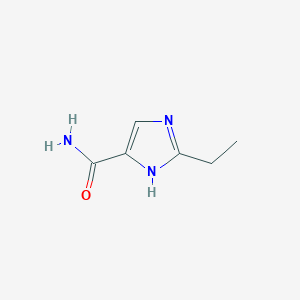

![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)
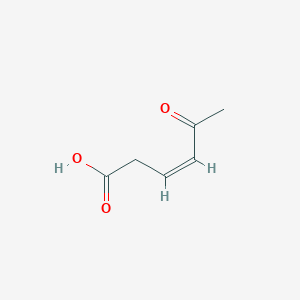

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)